Cas no 1284481-40-8 ([3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine)

3-(Dimethylamino)propyl][(oxan-4-yl)methyl]amine is a tertiary amine compound featuring both a dimethylaminopropyl and a tetrahydropyranylmethyl substituent. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the dimethylamino group enhances nucleophilicity, facilitating its use in alkylation and acylation reactions, while the tetrahydropyranyl moiety contributes to steric and electronic modulation. Its balanced lipophilicity and basicity make it suitable for designing drug candidates with improved bioavailability. The compound’s stability under standard conditions ensures reliable handling and storage. It is often employed in catalysis, ligand synthesis, and as an intermediate in organic transformations.
[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine structure
1284481-40-8 structure
商品名:[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine
CAS番号:1284481-40-8
MF:C11H24N2O
メガワット:200.321063041687
CID:5099066
PubChem ID:62385299

[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine 化学的及び物理的性質

名前と識別子

    • N,N-Dimethyl-N-(tetrahydro-pyran-4-ylmethyl)-propane-1,3-diamine
    • 1,3-Propanediamine, N1,N1-dimethyl-N3-[(tetrahydro-2H-pyran-4-yl)methyl]-
    • [3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine
    • インチ: 1S/C11H24N2O/c1-13(2)7-3-6-12-10-11-4-8-14-9-5-11/h11-12H,3-10H2,1-2H3
    • InChIKey: WTKKIQFCRBLVHT-UHFFFAOYSA-N
    • ほほえんだ: C(N(C)C)CCNCC1CCOCC1

[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-169690-0.5g
[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine
1284481-40-8
0.5g
$671.0 2023-09-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11013-10G
[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine
1284481-40-8 95%
10g
¥ 18,843.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11013-500MG
[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine
1284481-40-8 95%
500MG
¥ 2,917.00 2023-04-06
Enamine
EN300-169690-0.05g
[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine
1284481-40-8
0.05g
$587.0 2023-09-20
Enamine
EN300-169690-0.25g
[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine
1284481-40-8
0.25g
$642.0 2023-09-20
Enamine
EN300-169690-10.0g
[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine
1284481-40-8
10g
$4360.0 2023-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11013-100mg
[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine
1284481-40-8 95%
100mg
¥1076.0 2024-04-25
Ambeed
A452965-1g
N1,N1-Dimethyl-N3-((tetrahydro-2H-pyran-4-yl)methyl)propane-1,3-diamine
1284481-40-8 98%
1g
$644.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11013-500mg
[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine
1284481-40-8 95%
500mg
¥2864.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11013-5g
[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine
1284481-40-8 95%
5g
¥12889.0 2024-04-25

[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine 関連文献

[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amineに関する追加情報

Introduction to [3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine and Its Applications in Modern Chemical Biology

[3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine (CAS No. 1284481-40-8) is a compound of significant interest in the field of chemical biology, particularly due to its unique structural features and potential applications in drug discovery and molecular research. This compound, characterized by its intricate aliphatic and aromatic moieties, has garnered attention for its role as a versatile intermediate in the synthesis of bioactive molecules.

The molecular structure of [3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine consists of a dimethylamino-substituted propyl chain linked to an oxan ring, which is further connected to a methyl amine group. This configuration imparts a high degree of flexibility and reactivity, making it an attractive candidate for various biochemical applications. The presence of the dimethylamino group enhances the compound's solubility in polar solvents, while the oxan ring provides a stable scaffold for further functionalization.

In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds with complex structural motifs. [3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic pathways. Its ability to undergo selective modifications allows researchers to fine-tune its pharmacological properties, making it a valuable tool in medicinal chemistry.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies for neurological disorders. The dimethylamino group, known for its ability to enhance blood-brain barrier penetration, makes it an ideal candidate for designing neuroactive compounds. Recent studies have demonstrated its utility in synthesizing novel ligands for serotonin receptors, which are implicated in conditions such as depression and anxiety.

Furthermore, [3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine has been investigated for its role in cancer research. Its structural framework allows for the development of molecules that can selectively interact with cancer cell receptors, leading to the inhibition of tumor growth. Preliminary findings suggest that derivatives of this compound exhibit promising anti-proliferative effects on various cancer cell lines, highlighting its potential as a lead compound in oncology drug development.

The compound's versatility also extends to its use as a chiral building block in asymmetric synthesis. The oxan ring provides a stereogenic center that can be utilized to construct enantiomerically pure compounds, which are crucial for many pharmaceutical applications. This aspect has made [3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine a subject of interest in synthetic organic chemistry, particularly for researchers working on catalytic methods that enhance reaction efficiency and selectivity.

Advances in computational chemistry have further enhanced the utility of this compound by enabling virtual screening and molecular docking studies. These computational approaches have been instrumental in identifying novel derivatives with improved pharmacokinetic properties. By leveraging machine learning algorithms, researchers can predict the binding affinity of various analogs, thereby accelerating the drug discovery process.

The synthesis of [3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps include nucleophilic substitution reactions, followed by protection-deprotection strategies to ensure regioselectivity. The use of transition metal catalysts has been particularly effective in facilitating these transformations under mild conditions, thereby minimizing side reactions and improving yield.

In conclusion, [3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine (CAS No. 1284481-40-8) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and broad applicability make it an invaluable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone in modern drug discovery efforts.

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